molecular formula C25H27FN4O4S B11512226 7-(3,4-diethoxybenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(3,4-diethoxybenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11512226
M. Wt: 498.6 g/mol
InChI Key: YVGSNRKYWIUJFT-UHFFFAOYSA-N
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Description

The compound 7-(3,4-diethoxybenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a purine core substituted with diethoxybenzyl and fluorobenzylsulfanyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-diethoxybenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core and subsequent functionalization with the desired substituents. Common synthetic routes may include:

    Formation of the Purine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.

    Substitution Reactions: Introduction of the diethoxybenzyl and fluorobenzylsulfanyl groups through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost-effectiveness and yield. This includes the use of large-scale reactors, continuous flow processes, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

The compound 7-(3,4-diethoxybenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 7-(3,4-diethoxybenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(3,4-diethoxybenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(3,4-diethoxybenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H27FN4O4S

Molecular Weight

498.6 g/mol

IUPAC Name

7-[(3,4-diethoxyphenyl)methyl]-8-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H27FN4O4S/c1-5-33-19-12-11-16(13-20(19)34-6-2)14-30-21-22(28(3)25(32)29(4)23(21)31)27-24(30)35-15-17-9-7-8-10-18(17)26/h7-13H,5-6,14-15H2,1-4H3

InChI Key

YVGSNRKYWIUJFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=C(N=C2SCC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C)OCC

Origin of Product

United States

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